
Hydrodolasetron-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrodolasetron-d4 is a deuterium-labeled version of hydrodolasetron, which is a major active metabolite of dolasetron. Dolasetron is a serotonin 5-HT3 receptor antagonist used primarily as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery .
准备方法
Synthetic Routes and Reaction Conditions
Hydrodolasetron-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the hydrodolasetron molecule. The specific synthetic routes and reaction conditions for this compound are not widely published, but it generally involves the deuteration of hydrodolasetron using deuterium gas or deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar methods to those used for other deuterated compounds. This includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quantification .
化学反应分析
Types of Reactions
Hydrodolasetron-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
科学研究应用
Hydrodolasetron-d4 is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:
Chemistry: Used in studies involving the pharmacokinetic and metabolic profiles of drugs.
Biology: Helps in understanding the biological pathways and interactions of dolasetron and its metabolites.
Medicine: Assists in the development of antiemetic drugs and understanding their mechanisms of action.
Industry: Used in the production and quality control of pharmaceutical products
作用机制
Hydrodolasetron-d4, like hydrodolasetron, exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action blocks serotonin both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brain, thereby preventing nausea and vomiting .
相似化合物的比较
Similar Compounds
Dolasetron: The parent compound of hydrodolasetron-d4, used as an antiemetic.
Ondansetron: Another serotonin 5-HT3 receptor antagonist used for similar purposes.
Granisetron: Also a 5-HT3 receptor antagonist with similar applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Deuteration can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development .
属性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 4,5,6,7-tetradeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D |
InChI 键 |
MLWGAEVSWJXOQJ-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H] |
规范 SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


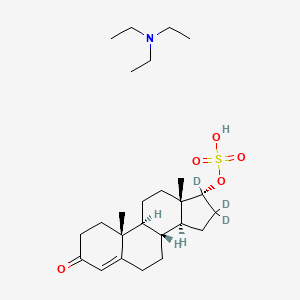

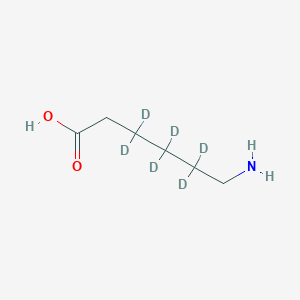
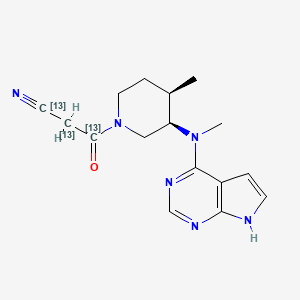
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
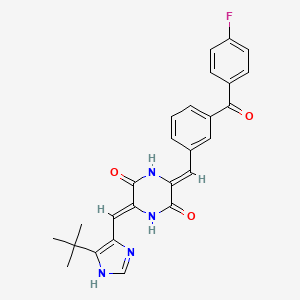
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
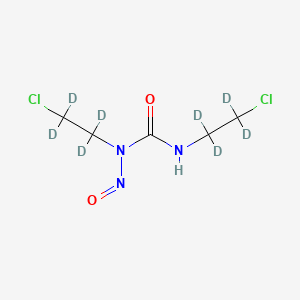
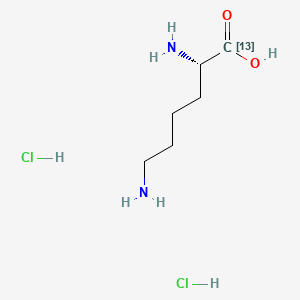
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)
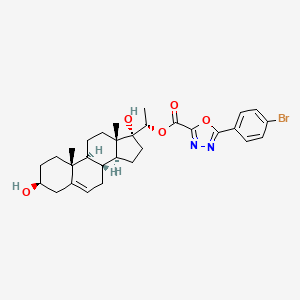
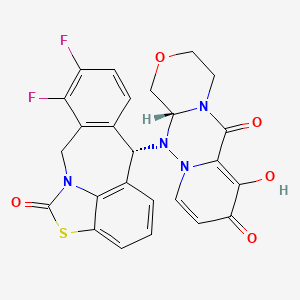
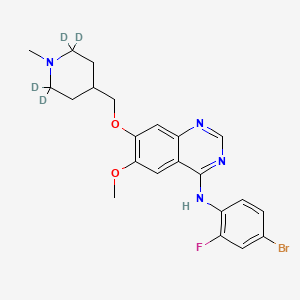
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
